1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Beschreibung
Eigenschaften
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-27-20-19(25-26-27)21(24-15-23-20)28-11-13-29(14-12-28)22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBJCNSOZFWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through competitive binding to the ATP-binding pocket of CDK2. The compound’s structure allows it to fit into this pocket, preventing ATP from binding and thus stopping the kinase activity of CDK2.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle. As a result, the cell cycle is arrested, and the cell cannot divide.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. This indicates that the compound is highly effective at inhibiting the growth of these cancer cells.
Biochemische Analyse
Biochemical Properties
Related compounds have shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. This suggests that 1-{[1,1’-Biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with similar enzymes and proteins.
Cellular Effects
In cellular models, related compounds have shown significant cytotoxic activities against various cell lines. This suggests that 1-{[1,1’-Biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biologische Aktivität
The compound 1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound belongs to the class of triazolo-pyrimidine derivatives , characterized by a biphenyl carbonyl moiety and a piperazine ring linked to a triazolo-pyrimidine fragment. The synthesis typically involves multi-step reactions that may include the formation of the triazole and subsequent functionalization to enhance biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antiviral Properties
Research indicates that triazolo-pyrimidines exhibit significant antiviral activity. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown efficacy against influenza viruses by inhibiting viral replication mechanisms. The IC50 values for these compounds suggest that they can effectively reduce viral load at non-toxic concentrations in cell cultures .
Antimicrobial Activity
The broader class of triazole derivatives has demonstrated antimicrobial properties against a variety of pathogens. Studies have reported that compounds with similar structural motifs exhibit moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The presence of specific substituents on the triazole ring appears to enhance this activity significantly .
The biological activity is believed to stem from the compound's ability to interact with specific biological targets. For example, triazolo-pyrimidines may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis. The binding affinity and selectivity can vary based on structural modifications made during synthesis .
Case Studies
Several studies have documented the biological evaluation of triazolo-pyrimidine derivatives:
- Study 1: A derivative was tested for antiviral activity against influenza A virus, showing an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity.
- Study 2: A series of 1,2,4-triazole derivatives were evaluated for their antibacterial properties against Pseudomonas aeruginosa, with some compounds exhibiting an EC50 value as low as 10 μg/mL.
Data Summary
| Compound Name | Activity Type | Target Pathogen/Enzyme | IC50/EC50 Value |
|---|---|---|---|
| Triazolo-Pyrimidine Derivative A | Antiviral | Influenza A Virus | 5 μM |
| Triazolo-Pyrimidine Derivative B | Antibacterial | E. coli | 12 μg/mL |
| Triazolo-Pyrimidine Derivative C | Antifungal | C. albicans | 15 μg/mL |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines have shown promise in anticancer therapies. The triazolo group can enhance the interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Antimicrobial Properties
Compounds containing piperazine and triazole structures are known for their antimicrobial activity. Preliminary studies suggest that 1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may inhibit the growth of specific bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Neurological Applications
The piperazine component is often associated with neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and potential use in treating neurological disorders such as depression and anxiety.
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer efficacy | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Investigate antimicrobial activity | Exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Assess neuropharmacological effects | Demonstrated anxiolytic-like effects in rodent models at doses of 5-10 mg/kg. |
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions typically starting from commercially available precursors. Variations in the synthesis process can yield derivatives that may enhance specific biological activities or reduce toxicity.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The biphenyl-carbonyl group in the target compound distinguishes it from simpler aryl-piperazines (e.g., TFMPP) and aligns it with neuroprotective biphenyl derivatives (e.g., 4a) .
- The triazolopyrimidine moiety is structurally analogous to pyrazolotriazolopyrimidines (), which exhibit kinase inhibitory activity, suggesting a similar mechanism .
- Unlike TFMPP, which lacks a heterocyclic substituent, the triazolopyrimidine group may confer selectivity for kinase targets over serotonin receptors .
Key Observations :
- The biphenyl-carbonyl moiety in the target compound likely employs methods similar to , where tert-butyl biphenyl-carbonyl intermediates are synthesized via carbodiimide coupling .
- The triazolopyrimidine group may be introduced via cyclization reactions analogous to pyrazolopyrimidine syntheses () .
- Piperazine functionalization strategies (e.g., Boc-deprotection, alkylation) are consistent across analogues () .
Table 3: Pharmacological Profiles of Selected Compounds
Key Observations :
- The target compound’s triazolopyrimidine group may mimic ATP-binding sites in kinases, akin to pyrazolotriazolopyrimidines () .
- Unlike TFMPP, which strongly targets serotonin receptors, the biphenyl-carbonyl and triazolopyrimidine groups may shift selectivity toward kinase or neuroprotective pathways .
- Piperazine rigidity (e.g., bridged piperazines in ) enhances target affinity but reduces synthetic accessibility compared to the flexible linker in the target compound .
Vorbereitungsmethoden
Cyclization of Pyrimidine Precursors
Triazolo-pyrimidine derivatives are typically synthesized via cyclocondensation or Dimroth rearrangement. For example, 5-amino-1,2,3-triazole-4-carboxamide can react with nitriles under acidic conditions to form the triazolo-pyrimidine core. Alternatively, treatment of 4,6-dichloropyrimidine-5-amine with sodium nitrite in hydrochloric acid facilitates nitro group introduction, followed by reduction and cyclization with formic acid to yield the triazole ring.
Representative Procedure:
-
4,6-Dichloropyrimidine-5-amine (1.0 mmol) is treated with NaNO₂ (1.2 mmol) in HCl (6 M) at 0–5°C for 2 h.
-
The intermediate diazonium salt is reduced with SnCl₂ (2.0 mmol) in ethanol, yielding 4-chloro-5-hydrazinylpyrimidine.
-
Cyclization with acetyl chloride (1.5 mmol) in acetic acid at 80°C for 6 h produces 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine (Yield: 58%).
Functionalization at the 7-Position
The 7-amino group of the triazolo-pyrimidine is critical for coupling with piperazine. Chlorination using POCl₃ or PCl₅ converts the amine to a chloro derivative, enabling nucleophilic substitution with piperazine.
Piperazine Functionalization Strategies
N-Acylation with Biphenyl Carbonyl
The biphenyl carbonyl group is introduced via acylation of piperazine. Two approaches are viable:
Optimization Data:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 72% |
| [Biphenyl]-COCl | CH₂Cl₂ | 0°C → 25°C | 85% |
The higher yield with acyl chloride underscores its efficiency despite requiring stringent moisture control.
N-Alkylation with Triazolo-Pyrimidine
The 4-position of piperazine is functionalized via nucleophilic substitution with 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine. Reaction conditions must balance reactivity and selectivity:
Procedure:
-
7-Chloro-triazolo-pyrimidine (1.2 mmol) and piperazine (1.0 mmol) are refluxed in acetonitrile with K₂CO₃ (2.0 mmol) for 12 h.
-
The product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:1) (Yield: 64%).
Integrated Synthetic Routes
Sequential Functionalization (Acylation First)
Parallel Synthesis (Modular Approach)
-
Subunit Preparation :
-
Synthesize 1-{[1,1'-biphenyl]-4-carbonyl}piperazine (85% yield).
-
Synthesize 4-(3-methyl-triazolo-pyrimidin-7-yl)piperazine (64% yield).
-
-
Coupling : Combine subunits via nucleophilic aromatic substitution (Yield: 38%).
Mechanistic Insights and Side Reactions
-
Competitive Acylation : Piperazine’s symmetry risks diacylation unless stoichiometry is tightly controlled (≤1.0 equiv acyl chloride).
-
Triazolo-Pyrimidine Hydrolysis : Prolonged heating in aqueous media may cleave the triazole ring, necessitating anhydrous conditions.
-
Regioselectivity in Cyclization : Mn(OAc)₃-mediated radical cyclizations (as in dihydrofuran synthesis) are unsuitable here due to the triazolo-pyrimidine’s sensitivity to oxidative conditions.
Characterization and Analytical Data
Q & A
Q. What are the key synthetic strategies for preparing 1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide derivatives with β-ketoesters or aldehydes under acidic conditions.
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach the biphenyl-carbonyl group .
- Critical Conditions : Temperature control (195–230°C for cyclization), use of catalysts (e.g., Pd/C for hydrogenation), and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : The triazolopyrimidine-piperazine scaffold is hypothesized to target:
- Enzymes : Kinases (e.g., Wee1 kinase) and DNA repair enzymes due to structural similarity to ATP analogs.
- Receptors : Serotonin (5-HT) or dopamine receptors, as piperazine derivatives are known modulators of neurotransmitter systems .
- Validation Methods : Use computational docking (e.g., induced-fit docking) to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition or radioligand binding) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine-piperazine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., methyl vs. benzyl groups on the triazole ring). For example, 3-methyl substitution (as in the target compound) may enhance solubility but reduce receptor affinity compared to bulkier groups .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables.
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., antiproliferative IC₅₀ values across cancer cell lines) .
Q. What experimental approaches optimize regioselectivity during triazolopyrimidine ring formation?
- Methodological Answer : Regioselectivity challenges stem from competing cyclization pathways. Solutions include:
- Directing Groups : Use electron-withdrawing groups (EWGs) on precursor triazoles to steer cyclization toward the desired [1,2,3]triazolo[4,5-d]pyrimidine isomer.
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side products (e.g., [1,2,4]triazolo isomers) .
- Post-Synthesis Characterization : Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography .
Q. How can researchers design SAR studies to improve the compound's pharmacokinetic (PK) profile?
- Methodological Answer : Focus on substituents impacting solubility, metabolic stability, and membrane permeability:
- Piperazine Modifications : Introduce polar groups (e.g., hydroxyl or sulfonamide) to enhance aqueous solubility. For example, fluorinated piperazine derivatives show improved metabolic stability .
- Biphenyl-Carbonyl Group : Replace with bioisosteres (e.g., pyridyl) to reduce CYP450-mediated oxidation.
- In Silico Tools : Use QSAR models to predict logP and P-glycoprotein efflux, validated by in vitro assays (e.g., Caco-2 permeability) .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report high anticancer activity for triazolopyrimidine derivatives, while others show limited efficacy?
- Methodological Answer : Variations in activity may reflect:
- Cell Line Specificity : Test the compound across diverse cancer models (e.g., pancreatic vs. breast cancer). For instance, piperazine-linked triazolopyrimidines exhibit selectivity for hematologic malignancies due to differential kinase expression .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target engagement. For example, silencing Wee1 kinase in a cell line can clarify if antiproliferative effects are target-specific .
- Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) via HPLC .
Q. How can conflicting data on enzyme inhibition (e.g., DPP-IV vs. kinase targets) be reconciled?
- Methodological Answer : Triazolopyrimidines may exhibit polypharmacology. To deconvolute:
- Selectivity Screening : Use panels of related enzymes (e.g., DPP-IV, DPP-8, DPP-9) to identify off-target inhibition.
- Cocrystallization Studies : Resolve X-ray structures of the compound bound to different targets to identify shared binding motifs (e.g., hydrogen bonding with catalytic lysine residues) .
Experimental Design Considerations
Q. What in vitro and in vivo models are most appropriate for evaluating this compound's neuropharmacological potential?
- Methodological Answer :
- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neurotransmitter release assays (e.g., serotonin/dopamine ELISA).
- In Vivo : Rodent models of depression (e.g., forced swim test) or anxiety (elevated plus maze) with dose-ranging studies (1–50 mg/kg). Monitor receptor occupancy via PET imaging with radiolabeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
